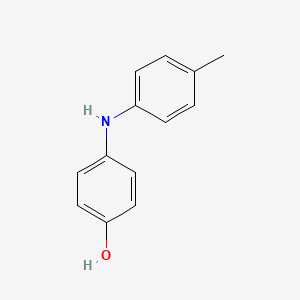

p-(p-Toluidino)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

P-(p-Toluidino)phenol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401137. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

p-(p-Toluidino)phenol has the molecular formula C13H13NO and features a phenolic hydroxyl group (-OH) and an amino group (-NH2) attached to aromatic rings. These functional groups contribute to its solubility and reactivity, making it a versatile compound in chemical synthesis.

Pharmaceutical Applications

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are involved in the production of medications for treating conditions such as hypertension and pheochromocytoma. The compound's structure allows it to participate in reactions that yield biologically active compounds.

Case Study: Synthesis of Phentolamine Mesylate

- Overview : this compound is encountered as an impurity in the synthesis of phentolamine mesylate, a drug used to manage hypertensive episodes.

- Findings : The presence of this compound during synthesis does not significantly affect the therapeutic efficacy of phentolamine, but its identification is crucial for quality control in pharmaceutical manufacturing.

Chemical Synthesis

The compound serves as a precursor in the production of various chemical intermediates, particularly in dye manufacturing. Its ability to participate in electrophilic substitution reactions makes it valuable in creating azo dyes and other colorants.

| Application Area | Specific Use | Quantity Used (Tonnes/year) |

|---|---|---|

| Dye Manufacturing | Intermediate for azo dyes | 4100 |

| Pesticide Production | Intermediate for insecticides | 1000 |

| Chemical Intermediates | Synthesis of fluorinated compounds | 600 |

Environmental Applications

Research has highlighted the potential use of this compound in environmental remediation processes. Its chemical properties allow it to interact with pollutants, facilitating their removal from wastewater.

Case Study: Wastewater Treatment

- Overview : Studies have shown that this compound can effectively adsorb phenolic compounds from contaminated water sources.

- Findings : The compound demonstrated a significant reduction in phenolic concentrations, indicating its potential as an adsorbent material for environmental cleanup.

Toxicological Considerations

While this compound has beneficial applications, its toxicological profile must be considered. It is classified as harmful if swallowed and can cause serious eye irritation. Research indicates that exposure to high concentrations may lead to methemoglobinemia, necessitating careful handling in industrial settings.

Toxicity Data Overview

- Acute Toxicity : Harmful if ingested (H302).

- Eye Irritation : Causes serious irritation (H319).

- Methemoglobinemia Risk : Notable at elevated doses.

Análisis De Reacciones Químicas

Acidity and Salt Formation

The phenolic -OH group exhibits weak acidity (pKa ~10) due to resonance stabilization of the phenoxide ion. This property facilitates salt formation with strong bases like NaOH:

Reaction :

Ar-OH+NaOH→Ar-O−Na++H2O

-

Sodium salts of phenols are water-soluble, enabling separations in synthetic workflows .

-

The toluidino group minimally impacts acidity due to its electron-donating methyl substituent .

Electrophilic Aromatic Substitution

The aromatic rings undergo electrophilic substitution, with regioselectivity dictated by the -OH and toluidino groups:

Bromination

-

Conditions : Bromine (Br₂) in acetic acid or using N-bromosuccinimide (NBS) .

-

Directing Effects :

-

Example : Bromination of the toluidino ring yields 3,5-dibromo derivatives under mild conditions .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-(p-Toluidino)phenol | Br₂ in CH₃COOH | 3,5-Dibromo derivative | 98.1% |

Ether and Ester Formation

The phenolic -OH participates in Williamson ether synthesis and esterification:

Esterification

-

Trifluoroacetic anhydride converts the -OH to trifluoroacetate esters, which hydrolyze back to phenol under mild conditions .

Oxidation Reactions

The toluidino group (-NH-) undergoes oxidation, particularly in acidic or enzymatic environments:

-

Metabolic Pathway : In vivo, hepatic enzymes oxidize the -NH- group to hydroxylamine derivatives, which further conjugate with glucuronic acid .

-

Chemical Oxidation : Strong oxidants (e.g., KMnO₄) convert the amine to nitroso or nitro groups, depending on conditions .

Condensation and Catalytic Activity

The toluidino group facilitates nucleophilic catalysis in dynamic covalent chemistry:

-

Hydrazone Formation : Acts as a catalyst in acylhydrazone exchange reactions, accelerating imine formation via third-order kinetics .

| Catalyst (p-Substituent) | Rate Constant (k, M⁻²s⁻¹) | Reference |

|---|---|---|

| -OCH₃ | 0.45 | |

| -CH₃ | 0.38 |

Complexation and Hydrogen Bonding

This compound forms stable complexes via hydrogen bonding between -OH and -NH- groups:

-

Thermochemical Data : Solid-state heat capacity (Cₚ) = 216.7 J/mol·K at 293 K .

-

Applications : Such complexes are exploited in crystal engineering and supramolecular chemistry .

Diazotization and Azo Coupling

While the toluidino group is a secondary amine and not directly diazotizable, related derivatives (e.g., p-toluidine) form diazonium salts that couple with phenols to yield azo dyes :

Example Synthesis :

p-ToluidineNaNO2/HClDiazonium saltPhenolp-Hydroxy-p’-methylazobenzene

Propiedades

Número CAS |

29813-87-4 |

|---|---|

Fórmula molecular |

C13H13NO |

Peso molecular |

199.25 g/mol |

Nombre IUPAC |

4-(4-methylanilino)phenol |

InChI |

InChI=1S/C13H13NO/c1-10-2-4-11(5-3-10)14-12-6-8-13(15)9-7-12/h2-9,14-15H,1H3 |

Clave InChI |

PJCNSVHWHHVSMK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)O |

SMILES canónico |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)O |

Key on ui other cas no. |

29813-87-4 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.